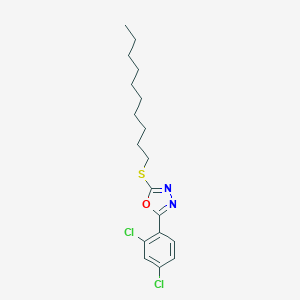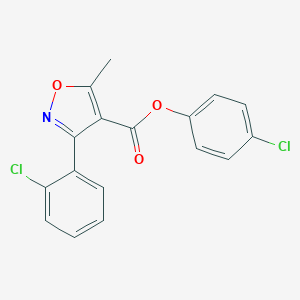![molecular formula C17H14N4S B415268 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 28899-09-4](/img/structure/B415268.png)
3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles proceeds in the presence of alkali at the N-2 atom but under the action of sulfuric acid at the N-4 atom .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using a variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Heterocyclization of 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole under the action of bases occurs at atom N-2 with the formation of 3-methyl[1,3]thiazolo[3’,2’:2,3]-[1,2,4]triazino[5,6-b]indole, but under the action of sulfuric acid, at atom N-4 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the proton NMR spectrum of a similar compound showed two broad singlets, exchangeable with D2O, at 11.88 and 14.50 ppm, corresponding to the three NH protons .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, especially those bearing the triazine scaffold, play a crucial role in medicinal chemistry due to their wide spectrum of biological activities. Triazines, including 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, show weaker resonance energy compared to benzene, favoring nucleophilic substitution. This characteristic makes them valuable for creating synthetic derivatives with potent pharmacological properties. The synthesis of triazine analogs has led to the development of compounds with antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal activities. The study underscores the triazine nucleus as a core moiety for future drug development, highlighting its potential in creating a wide array of therapeutic agents (Verma, Sinha, & Bansal, 2019).
Indole Synthesis and Classification
Indoles represent a significant class of heterocyclic compounds with a long history of inspiring organic synthesis chemists. New methods for indole synthesis have been developed, categorized into nine strategic approaches based on the last bond formed during the synthesis process. These strategies have facilitated the classification of all indole syntheses, providing a framework that aids in understanding the history and current state of art in indole construction. This systematic classification supports the development of new approaches to the indole nucleus, offering insights into the complexity and versatility of indole synthesis (Taber & Tirunahari, 2011).
Antitumor Activities of 1,2,3-Triazines
1,2,3-Triazines and their derivatives exhibit a broad spectrum of biological activities, including antitumor properties. These compounds, characterized by their simple synthesis and efficacy, have shown great potential as scaffolds for developing antitumor agents. The review covering literature up to 2016 emphasizes the significant role of 1,2,3-triazines in the field of medicinal chemistry, suggesting their continued exploration for novel therapeutic agents with antitumor activities (Cascioferro et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle and apoptosis . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners .
Pharmacokinetics
It’s worth noting that the compound’s interaction with ferrous ions can influence its bioavailability .
Result of Action
The compound displays strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It also induces significant apoptosis in A549 cells, which might be at least via the mitochondria pathway .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of ferrous ions. The addition of ferrous ions has been found to abolish the cytotoxicity of the compound .
Future Directions
Future studies could focus on the potential effects of similar compounds on consequences of diseases that are not exclusively dependent on glucose metabolism via the polyol pathway . Additionally, the design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .
Biochemical Analysis
Biochemical Properties
3-(Benzylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with various enzymes and proteins, including iron-dependent enzymes, by binding to ferrous ions (Fe²⁺). This binding inhibits the activity of these enzymes, leading to a decrease in cellular iron levels . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to arrest the cell cycle at the G1 phase and induce apoptosis in various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds selectively to ferrous ions, inhibiting iron-dependent enzymes and disrupting iron homeostasis within cells . This disruption leads to oxidative stress and the activation of apoptotic pathways. The compound also modulates gene expression by affecting transcription factors and signaling molecules involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its activity can be influenced by the presence of ferrous ions. Over time, the compound’s ability to induce apoptosis and inhibit cell proliferation remains consistent, although prolonged exposure may lead to adaptive cellular responses .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, leading to changes in metabolic flux and metabolite levels . The compound’s ability to chelate iron and modulate iron-dependent processes is central to its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on iron-dependent enzymes and apoptotic pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential .
properties
IUPAC Name |
3-benzylsulfanyl-5-methyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-21-14-10-6-5-9-13(14)15-16(21)18-17(20-19-15)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWUMJBQWVCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chloro-benzylsulfanyl)-5-(2,4-dichloro-phenyl)-[1,3,4]oxadiazole](/img/structure/B415186.png)
![Benzyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B415190.png)
![[1,1'-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B415192.png)
![2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-thienylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415195.png)

![3-decyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415198.png)
![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)

![5-amino-3-[(Z)-1-cyano-2-(thiophen-2-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415204.png)
![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)